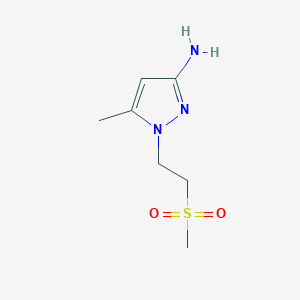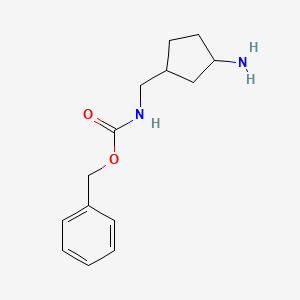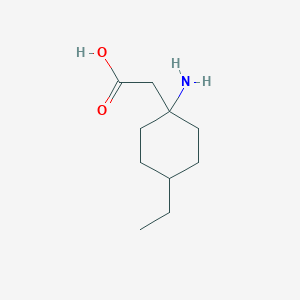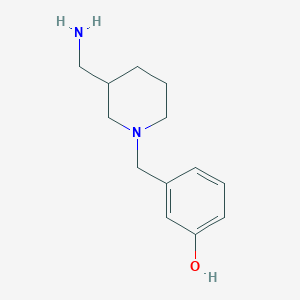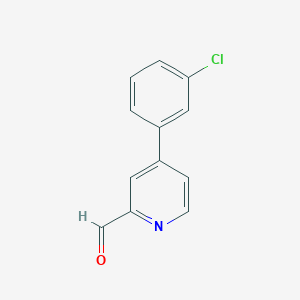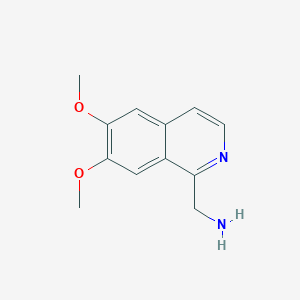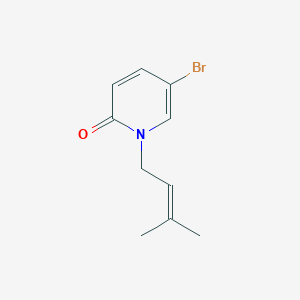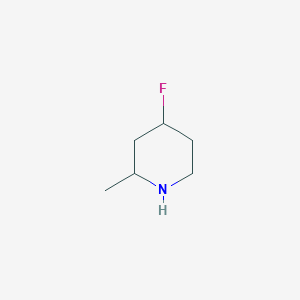
Piperidine, 4-fluoro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-fluoro-2-methyl- is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-fluoro-2-methyl- typically involves the fluorination of a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Industrial Production Methods
Industrial production of Piperidine, 4-fluoro-2-methyl- often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, especially when handling reactive fluorinating agents. Catalysts such as palladium or nickel may be used to facilitate the reactions and improve yields.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-fluoro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, methyl iodide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 4-fluoro-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique pharmacokinetic properties imparted by the fluorine atom.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Piperidine, 4-fluoro-2-methyl- involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound without fluorine and methyl substitutions.
4-Fluoropiperidine: A fluorinated derivative without the methyl group.
2-Methylpiperidine: A methylated derivative without the fluorine atom.
Uniqueness
Piperidine, 4-fluoro-2-methyl- is unique due to the combined presence of both fluorine and methyl groups, which significantly alters its chemical and physical properties compared to its analogs. The fluorine atom increases metabolic stability and modulates electronic properties, while the methyl group can influence the compound’s steric and hydrophobic characteristics.
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
4-fluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H12FN/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
YKJGQFJFDSSLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




